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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available experimental data exists for 4-(2-
(Trifluoromethoxy)phenoxy)piperidine. This guide provides available information and data
for the closely related positional isomer, 4-(4-(Trifluoromethoxy)phenoxy)piperidine, for
comparative purposes.

Core Compound Properties

4-(2-(Trifluoromethoxy)phenoxy)piperidine is a piperidine derivative with a trifluoromethoxy-
substituted phenoxy group at the 4-position. The trifluoromethoxy group, a bioisostere of a
methoxy group, can significantly influence a molecule's lipophilicity, metabolic stability, and
binding interactions, making this scaffold of interest in medicinal chemistry.[1]

Basic physicochemical properties for 4-(2-(Trifluoromethoxy)phenoxy)piperidine and its
hydrochloride salt are summarized below.
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Property Value Source
CAS Number 902836-49-1 [21[31[41[5]
Molecular Formula C12H14F3NO2 [3][4]
Molecular Weight 261.24 g/mol [3]
Appearance Not specified

Melting Point Not available

Boiling Point Not available

Solubility Not available

Hydrochloride Salt (CAS 950649-05-5):

Property Value Source
Molecular Formula C12H15CIF3NO2
Molecular Weight 297.70 g/mol

Comparative Physicochemical Data of Positional
Isomer

Due to the scarcity of experimental data for the ortho-substituted isomer, the properties of the
para-substituted isomer, 4-(4-(Trifluoromethoxy)phenoxy)piperidine (CAS 287952-67-4), are
presented for comparison.
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Property Value Source
CAS Number 287952-67-4 [6]
Molecular Formula C12H14F3NO2 [6]
Molecular Weight 261.24 g/mol [6]
Appearance White to light yellow 6]
powder/crystal
Melting Point 71-73°C [6]
Boiling Point (Predicted) 292.2 +40.0 °C [6]
Density (Predicted) 1.230 + 0.06 g/cm?3 [6]
pKa (Predicted) 9.65+0.10 [6]
Storage Temperature 2-8°C (protect from light) [6]

Synthesis and Experimental Protocols

No specific experimental synthesis protocol for 4-(2-(Trifluoromethoxy)phenoxy)piperidine
was found in the public domain. However, a detailed synthesis for the positional isomer, 4-(4-
(Trifluoromethoxy)phenoxy)piperidine, has been described. This procedure can serve as a
potential starting point for the synthesis of the ortho isomer, with appropriate modifications of
starting materials.

Synthesis of 4-(4-(Trifluoromethoxy)phenoxy)piperidine
(for reference)

A general two-step synthesis involves the mesylation of a protected 4-hydroxypiperidine
followed by nucleophilic substitution with 4-(trifluoromethoxy)phenol and subsequent
deprotection. A large-scale synthesis has been reported as follows:

Step 1: Mesylation of Ethyl 4-hydroxypiperidine-1-carboxylate
o Dissolve ethyl 4-hydroxypiperidine-1-carboxylate and triethylamine in toluene.

e Cool the solution to below 10 °C.
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» Slowly add methanesulfonyl chloride dropwise while maintaining the temperature below 25
°C.

e Stir for 1 hour at a temperature below 25 °C.

Step 2: Nucleophilic Substitution and Deprotection

To the reaction mixture from Step 1, add 4-trifluoromethoxyphenol, toluene, aqueous sodium
hydroxide, and tetra-n-butyl ammonium chloride.

o Heat the mixture to reflux for 2 hours (internal temperature ~88°C).
 After cooling, separate and discard the aqueous layer.
» Wash the organic layer with water.

e Add potassium hydroxide and ethanol to the organic layer and heat to reflux for 4 hours
(internal temperature ~98°C).

» After cooling, concentrate the mixture under reduced pressure.

e The residue is then worked up through a series of washes and extractions, followed by
crystallization to yield 4-(4-trifluoromethoxyphenoxy)piperidine.[6]

A patent also describes a multi-step synthesis for 4-[4-(trifluoromethoxy)phenoxyl]piperidine
starting from 4-[4-(trifluoromethoxy)phenoxyl]pyridine.[7]

Proposed Synthesis Workflow for 4-(2-
(Trifluoromethoxy)phenoxy)piperidine

The following diagram illustrates a potential synthetic workflow for the target compound,
adapted from the known synthesis of its isomer.
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Caption: Proposed synthesis of the target compound.
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Biological Activity and Potential Applications

There is no specific biological data available for 4-(2-(Trifluoromethoxy)phenoxy)piperidine.
However, the broader class of phenoxypiperidine derivatives has been investigated for a range
of biological activities.

Antituberculosis Agents: The related compound, 4-[4-(trifluoromethoxy)phenoxy]piperidine, is
used in the preparation of 3,5-disubstituted isoxazolines as antituberculosis agents.[6]

o Dopamine Receptor Antagonists: Difluoro-3-(phenoxymethyl)piperidine scaffolds have been
identified as potent and selective dopamine D4 receptor antagonists.[3]

» Serotonin Reuptake Inhibitors: Piperazine derivatives containing a fluorophenoxy-ethyl
moiety have been synthesized and evaluated as selective serotonin reuptake inhibitors.[9]

e FLT3-ITD and c-Met Inhibitors: 4-(2-fluorophenoxy)pyridine derivatives have been explored
as novel FLT3-ITD inhibitors and potential c-Met inhibitors for cancer therapy.[1][10]

The structural similarity of 4-(2-(Trifluoromethoxy)phenoxy)piperidine to these biologically
active molecules suggests its potential as a scaffold in drug discovery programs targeting a
variety of receptors and enzymes.

The following diagram illustrates the potential role of this chemical scaffold in a drug discovery
workflow.
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Caption: Role in a typical drug discovery workflow.
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Spectral Data

No experimental spectral data (NMR, IR, or MS) for 4-(2-
(Trifluoromethoxy)phenoxy)piperidine (CAS 902836-49-1) is currently available in public
databases.

For the positional isomer, 4-(4-(Trifluoromethoxy)phenoxy)piperidine, 1H-NMR data has been
reported:

« 1H-NMR (300 MHz, CDCI3) & ppm: 1.41 (2H, dddd), 1.90 (2H, m), 2.55 (2H, dddd), 2.92
(2H, dddd), 3.33 (1H, brs), 4.39 (1H, tt), 7.03 (2H, d), 7.25 (2H, d).[6]

Conclusion

4-(2-(Trifluoromethoxy)phenoxy)piperidine is a chemical entity with potential for applications
in drug discovery and materials science, largely inferred from the activities of structurally
related compounds. There is a notable absence of specific experimental data for this particular
isomer in the public domain. The provided information on its positional isomer, 4-(4-
(trifluoromethoxy)phenoxy)piperidine, offers a valuable point of reference for researchers
interested in the synthesis and evaluation of this compound class. Further research is
warranted to fully characterize the physicochemical properties and biological activities of 4-(2-
(Trifluoromethoxy)phenoxy)piperidine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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